molecular formula C15H18N4O3 B2392226 (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1396782-04-9

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2392226
CAS No.: 1396782-04-9
M. Wt: 302.334
InChI Key: OTFZUBYCLPZQIH-UHFFFAOYSA-N
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Description

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features a furan ring, a piperazine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Furan-2-yl Intermediate: Starting with furan, a series of reactions such as halogenation and subsequent substitution can be used to introduce the hydroxyethyl group.

    Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.

    Coupling with Pyrazine: The final step involves coupling the furan-2-yl intermediate with the piperazine and pyrazine rings under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrimidin-2-yl)methanone: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone lies in its specific combination of functional groups and ring systems, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-13(14-2-1-9-22-14)11-18-5-7-19(8-6-18)15(21)12-10-16-3-4-17-12/h1-4,9-10,13,20H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFZUBYCLPZQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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